1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3
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Overview
Description
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is a compound that belongs to the family of butadiene derivatives. It is a labeled compound containing three carbon-13 isotopes, which makes it useful in various scientific research applications. The molecular formula of this compound is C6^13C3H11N3O, and it has a molecular weight of 180.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with (1-ethoxyethylidene)malononitrile. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antitumor agents such as Gimeracil.
Biology: Utilized in studies involving carbon-13 isotopic labeling to trace metabolic pathways.
Medicine: Employed in the development of new pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of stable isotopes for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these interactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene: The non-labeled version of the compound.
2-[3-(Dimethylamino)-1-methoxy-2-propen-1-ylidene]propanedinitrile: A structurally similar compound with different isotopic labeling.
Uniqueness
1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is unique due to its incorporation of three carbon-13 isotopes, which makes it particularly valuable for isotopic labeling studies. This feature allows for precise tracking and analysis in various scientific research applications .
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYKZLMAGACBX-HYKTYXKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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